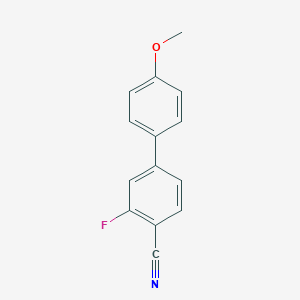
2-Fluoro-4-(4-methoxyphenyl)benzonitrile
概要
説明
2-Fluoro-4-(4-methoxyphenyl)benzonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular formula of C14H10FNO .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(4-methoxyphenyl)benzonitrile consists of a benzonitrile group substituted with a fluorine atom at the 2-position and a 4-methoxyphenyl group at the 4-position .Physical And Chemical Properties Analysis
2-Fluoro-4-(4-methoxyphenyl)benzonitrile has a predicted boiling point of 233.9±20.0 °C and a predicted density of 1.18±0.1 g/cm3 .科学的研究の応用
Synthesis and Chemical Properties
2-Fluoro-4-(4-methoxyphenyl)benzonitrile does not appear directly in the literature; however, related compounds and synthesis methods offer insights into its potential applications and characteristics. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory materials, suggests a methodology that could be relevant for synthesizing compounds like 2-Fluoro-4-(4-methoxyphenyl)benzonitrile. This involves cross-coupling reactions that may be adapted for creating various fluorinated organic compounds with potential uses in pharmaceuticals and agrochemicals due to their unique properties imparted by the fluorine atom (Qiu et al., 2009).
Pharmacological Applications
While the specific compound is not mentioned, the pharmacological relevance of related fluorine-containing compounds is noteworthy. Fluorine substitution significantly affects the biological activity of pharmaceuticals, making fluorinated compounds of great interest. For example, fluorinated analogues of cytidine nucleotides are potent antivirals, indicating that fluorine substitution in compounds like 2-Fluoro-4-(4-methoxyphenyl)benzonitrile could lead to important biological activities (Ray et al., 2003).
Environmental and Green Chemistry
The advancement of fluoroalkylation reactions in aqueous media, including trifluoromethylation and difluoromethylation, highlights the environmental benefits of incorporating fluorine into organic compounds via green chemistry approaches. This suggests potential environmental applications for the synthesis and use of fluorinated compounds like 2-Fluoro-4-(4-methoxyphenyl)benzonitrile, promoting the development of sustainable and less toxic chemical processes (Song et al., 2018).
Safety And Hazards
特性
IUPAC Name |
2-fluoro-4-(4-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUDFMDIMMTHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376916 | |
| Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(4-methoxyphenyl)benzonitrile | |
CAS RN |
123864-93-7 | |
| Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

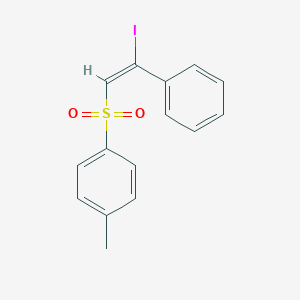
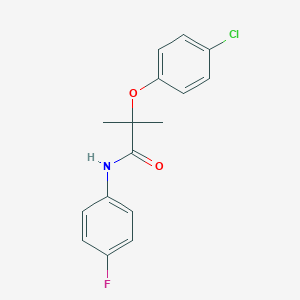
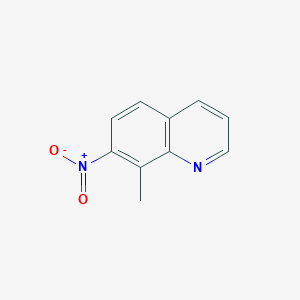


![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
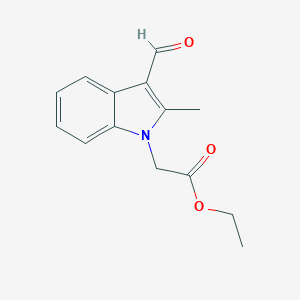
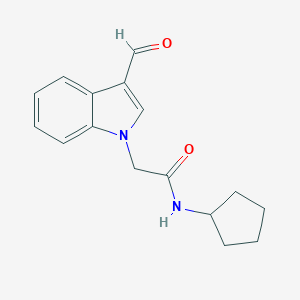
![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)
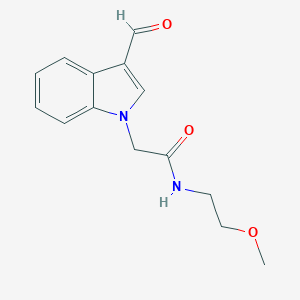
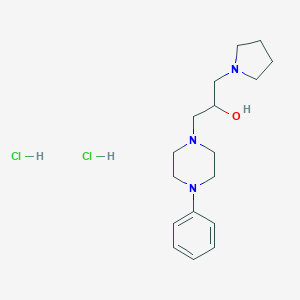
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)